3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine
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Overview
Description
3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol This compound is characterized by the presence of tert-butoxy, tert-butyl, and cyclopropoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of Substituents: The tert-butoxy, tert-butyl, and cyclopropoxy groups are introduced through a series of substitution reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for tert-butylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyridine rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-hydroxyanisole: Similar in structure but lacks the cyclopropoxy group.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Contains a tert-butyl group but has a different core structure.
Uniqueness
3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine is unique due to the combination of tert-butoxy, tert-butyl, and cyclopropoxy groups on a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)14-13(19-16(4,5)6)12(9-10-17-14)18-11-7-8-11/h9-11H,7-8H2,1-6H3 |
InChI Key |
ICNODRFZPHMBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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